molecular formula C15H13ClF3NO B14060578 (5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14060578
M. Wt: 315.72 g/mol
InChI Key: DCIFYMWBCXPLJC-UHFFFAOYSA-N
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Description

(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted biphenyl derivatives.

Scientific Research Applications

(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
  • 1-(3-Methyl-5-(trifluoromethoxy)phenyl)ethanone
  • 1-(4-Chloro-3-(trifluoromethoxy)phenyl)ethanone

Uniqueness

(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClF3NO

Molecular Weight

315.72 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-5-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13ClF3NO/c1-20(2)13-7-11(6-12(16)9-13)10-4-3-5-14(8-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

DCIFYMWBCXPLJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)Cl

Origin of Product

United States

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